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Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013

An In-depth Review of a Potent TNIK Inhibitor for Colorectal Cancer Research

This technical guide provides a comprehensive overview of Tnik-IN-5, a potent and selective
inhibitor of Traf2- and Nck-interacting kinase (TNIK). Tnik-IN-5, also identified as compound 8g
in its primary discovery literature, has emerged as a significant tool for researchers in the fields
of oncology and cell signaling, particularly for its activity against colorectal cancer cells through
the inhibition of the Wnt signaling pathway. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource of its
guantitative data, experimental methodologies, and mechanisms of action.

Core Compound Information
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Property Value

Compound Name Tnik-IN-5

CAS Number 2754265-66-0

Molecular Formula C22H17Ns03

Molecular Weight 371.39 g/mol

Synonym Compound 8g

Primary Target Traf2- and Nck-interacting kinase (TNIK)

Inhibition of TNIK kinase activity, leading to
Mechanism of Action suppression of the Wnt/[3-catenin signaling

pathway.

Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for Tnik-IN-5.

Data sourced from the primary publication on the discovery of benzo[d]oxazol-2(3H)-one
derivatives as TNIK inhibitors.[1][2]

Table 2: Anti-proliferative Activity in Colorectal Cancer
Cell Lines

Cell Line ICso0 (UM) - 48 hours

Data not specified in detail beyond significant
inhibition at 1.25-5 pM.

HCT116
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Tnik-IN-5 (referred to as compound 8g) was shown to significantly inhibit the proliferation of
HCT116 cells in a dose-dependent manner at concentrations ranging from 1.25 to 5 uM after
48 hours of treatment.[3]

Table 3: Effects on Wnt Signaling Pathway Components

Cellular Effect Concentration Range Duration

Inhibition of nuclear B-catenin
and TCF-4 protein levels in 10-40 uM 48 hours
HCT116 cells.

Decreased expression of Wnt
target genes Axin2 and c-Myc 10-40 uM 48 hours
in HCT116 cells.

Strong prevention of HCT116
o 1puM 24, 48 hours
cell migration.

These findings indicate that Tnik-IN-5 effectively downregulates key components and
transcriptional targets of the Wnt signaling pathway in colorectal cancer cells.[3]

Signaling Pathways and Mechanism of Action

Tnik-IN-5 exerts its biological effects primarily through the inhibition of TNIK, a serine-threonine
kinase that plays a crucial role in the canonical Wnt signaling pathway. In colorectal cancer,
where this pathway is often aberrantly activated, TNIK acts as a key downstream effector.[1][2]

The diagram below illustrates the proposed mechanism of action for Tnik-IN-5 in the context of
the Wnt signaling pathway.
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Caption: Tnik-IN-5 inhibits TNIK, preventing TCF4 activation and subsequent transcription of
Wnt target genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Tnik-IN-
5 (compound 8g).

TNIK Kinase Inhibition Assay

» Objective: To determine the half-maximal inhibitory concentration (ICso) of Tnik-IN-5 against
TNIK kinase.

o Methodology: A radiometric kinase assay is typically employed.

o Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase
substrate like myelin basic protein or a specific peptide substrate) and y-32P-ATP in a
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kinase reaction buffer.

o Tnik-IN-5 is added at various concentrations to the reaction mixture.

o The reaction is allowed to proceed for a defined period at a controlled temperature (e.qg.,
30°C).

o The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from
the unreacted y-32P-ATP, often by spotting the mixture onto phosphocellulose paper
followed by washing steps.

o The amount of incorporated radioactivity is quantified using a scintillation counter.

o The percentage of inhibition at each concentration of Tnik-IN-5 is calculated relative to a
control reaction without the inhibitor.

o The ICso value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

o Objective: To assess the anti-proliferative effect of Tnik-IN-5 on colorectal cancer cells.
e Methodology:

o HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to
adhere overnight.

o The cells are then treated with various concentrations of Tnik-IN-5 (e.g., 1.25, 2.5, 5 uM)
or a vehicle control (e.g., DMSO).

o After a 48-hour incubation period, the medium is replaced with fresh medium containing 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated
for an additional 4 hours.

o The MTT-containing medium is removed, and the formazan crystals are dissolved in a
solubilization solution (e.g., DMSO).
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o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Cell viability is expressed as a percentage of the vehicle-treated control, and the I1Cso is
calculated.

Western Blot Analysis

» Objective: To determine the effect of Tnik-IN-5 on the protein levels of Wnt signaling

components.
o Methodology:

o HCT116 cells are treated with Tnik-IN-5 at the desired concentrations (e.g., 10, 20, 40
uM) for 48 hours.

o For analysis of nuclear proteins, nuclear and cytoplasmic fractions are separated using a
commercial Kit.

o Total protein or nuclear protein concentrations are determined using a protein assay (e.g.,
BCA assay).

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then
incubated with primary antibodies against [3-catenin, TCF-4, Axin2, c-Myc, and a loading
control (e.g., B-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

Cell Migration Assay (Wound Healing Assay)
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o Objective: To evaluate the effect of Tnik-IN-5 on the migratory capacity of colorectal cancer
cells.

e Methodology:
o HCT116 cells are grown to a confluent monolayer in a 6-well plate.
o A sterile pipette tip is used to create a "scratch” or wound in the cell monolayer.

o The cells are washed to remove debris and then incubated with a medium containing
Tnik-IN-5 (e.g., 1 uM) or a vehicle control.

o Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using
a microscope.

o The rate of wound closure is quantified by measuring the area of the gap at each time
point. A delay in wound closure in the presence of Tnik-IN-5 indicates an inhibition of cell
migration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of Tnik-IN-5.
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Start: Tnik-IN-5 Synthesis and Characterization
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Caption: A general workflow for the in vitro characterization of Tnik-IN-5.

Conclusion

Tnik-IN-5 is a valuable research tool for investigating the role of TNIK in cellular processes,
particularly in the context of Wnt signaling and colorectal cancer. Its high potency and
demonstrated in vitro efficacy in inhibiting key cancer-related phenotypes make it a suitable
compound for preclinical studies. The experimental protocols and data presented in this guide
provide a solid foundation for researchers to design and interpret experiments utilizing this
inhibitor. Further investigation into its in vivo efficacy and pharmacokinetic properties will be
crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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